molecular formula C21H19N5O2S B299806 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide

Cat. No. B299806
M. Wt: 405.5 g/mol
InChI Key: JIPOLPUMXYZSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide is not yet fully understood. However, it has been suggested that the compound may exert its effects by inhibiting specific enzymes or pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, as well as reduce inflammation and oxidative stress in various tissues. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. However, one limitation is that the compound may have toxic effects on normal cells, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide. One area of interest is the development of more potent analogs of the compound that could be used in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as neuroprotection and cardiovascular disease. Finally, studies are needed to determine the safety and toxicity of the compound in vivo, which could pave the way for clinical trials in humans.
In conclusion, 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide is a chemical compound with potential applications in various fields of scientific research. While further research is needed to fully understand its mechanism of action and potential benefits, this compound holds promise for the development of new treatments for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide involves the reaction of 2-cyanophenylacetic acid with thiosemicarbazide and allyl bromide in the presence of a base. The resulting compound is then treated with sodium hydroxide and chloroacetyl chloride to obtain the final product.

Scientific Research Applications

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its anti-inflammatory and antioxidant properties, which could potentially be used in the treatment of various inflammatory diseases.

properties

Product Name

2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19N5O2S/c1-2-12-26-19(14-28-17-9-4-3-5-10-17)24-25-21(26)29-15-20(27)23-18-11-7-6-8-16(18)13-22/h2-11H,1,12,14-15H2,(H,23,27)

InChI Key

JIPOLPUMXYZSLY-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C#N)COC3=CC=CC=C3

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C#N)COC3=CC=CC=C3

Origin of Product

United States

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